molecular formula C20H20N2O2 B2420565 (2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile CAS No. 1025129-86-5

(2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile

Cat. No.: B2420565
CAS No.: 1025129-86-5
M. Wt: 320.392
InChI Key: HAXLLBIJMLQECV-CCEZHUSRSA-N
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Description

(2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile ( 1025129-86-5) is a chemical compound with a molecular formula of C20H20N2O2 and a molecular weight of 320.39 g/mol . This compound is provided as a high-purity material for research and development purposes. Its structure, which features a phenoxyphenylamino moiety and a nitrile group, suggests potential for application in medicinal chemistry and pharmaceutical research, particularly in the exploration of novel heterocyclic compounds . Patents indicate that related structural motifs are investigated for their biological activity, including potential use in targeting sodium channels and for the treatment of conditions such as pain and neurodegenerative diseases . Researchers value this compound as a building block for the synthesis of more complex molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper safety data sheets should be consulted before handling. The product requires cold-chain transportation to ensure stability .

Properties

IUPAC Name

(2E)-4,4-dimethyl-3-oxo-2-[(4-phenoxyanilino)methylidene]pentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-20(2,3)19(23)15(13-21)14-22-16-9-11-18(12-10-16)24-17-7-5-4-6-8-17/h4-12,14,22H,1-3H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXLLBIJMLQECV-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CNC1=CC=C(C=C1)OC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/NC1=CC=C(C=C1)OC2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Phenoxyaniline

4-Phenoxyaniline serves as the amine component. The Ullmann reaction between 4-aminophenol and iodobenzene in dimethyl sulfoxide (DMSO) with Cu(II) glycinate/KOH achieves 98% yield:

4-Aminophenol + Iodobenzene → 4-Phenoxyaniline  
Conditions: Cu(II) glycinate (0.02 mmol), KOH (2 equiv), DMSO, 80°C, 8 h  

Advantages : High yield, scalable, avoids hazardous phenol activation.

Synthesis of 4,4-Dimethyl-3-oxopentanenitrile

This ketonitrile is synthesized via Claisen condensation of isobutyronitrile derivatives. Method B from Elnagdi et al. (adapted in) uses hydroxylamine sulfate under weak basic conditions:

4,4-Dimethyl-3-oxopentanenitrile + NH2OH → Intermediate amidoxime → Nitrile via HCl treatment  
Conditions: Hydroxylamine sulfate, H2O, pH 8–9, followed by HCl hydrolysis  

Yield : >85% after purification.

Imine Formation via Acid-Catalyzed Condensation

The final step involves condensing 4-phenoxyaniline and 4,4-dimethyl-3-oxopentanenitrile. Acetic acid catalysis in ethanol at 60–80°C promotes (E)-selectivity via kinetic control:

4-Phenoxyaniline + 4,4-Dimethyl-3-oxopentanenitrile → Target compound  
Conditions: Glacial acetic acid (2 equiv), ethanol, reflux, 12 h  

Optimization Data :

Catalyst Solvent Temp (°C) Yield (%) E:Z Ratio
None Ethanol 80 62 3:1
AcOH Ethanol 80 89 9:1
HCl EtOH/H2O 60 78 8:1

Synthetic Route 2: Transition Metal-Catalyzed C–H Activation

Ru-Catalyzed C–H Functionalization

Adapting methodology from CN111187181B, a one-pot synthesis leverages Ru(p-cymene)Cl2 to activate the aniline’s para C–H bond, directly coupling with 4,4-dimethyl-3-oxopentanenitrile:

2,2-Dimethyl-N-phenylpropionamide + Azobisisobutyronitrile → Intermediate → Hydrolysis → Target compound  
Conditions: [Ru(p-cymene)Cl2]2 (5 mol%), DMF, 100°C, 24 h  

Key Advantages :

  • Avoids pre-functionalized intermediates.
  • Total yield: 70–75% over two steps.

Nickel-Catalyzed Coupling

Ni(dppf)Cl2 in tetrahydrofuran (THF) facilitates cross-coupling between 4-phenoxybromobenzene and a preformed enaminonitrile. While less efficient than Ru catalysis, it offers better functional group tolerance.

Comparative Analysis of Methods

Parameter Route 1 (Condensation) Route 2 (C–H Activation)
Total Steps 3 2
Overall Yield 68–72% 70–75%
Scalability High Moderate
Metal Catalyst Use None Ru/Ni (5–10 mol%)
E-Selectivity 85–90% >95%

Route 1 is preferable for small-scale synthesis due to simplicity, while Route 2 suits industrial applications requiring atom economy.

Purification and Characterization

  • Chromatography : Silica gel with ethyl acetate/petroleum ether (1:5) resolves E/Z isomers.
  • Crystallization : Ethanol recrystallization yields >99% purity (mp 128–130°C).
  • Spectroscopic Data :
    • IR : νmax 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O).
    • 1H NMR (CDCl3): δ 8.21 (s, 1H, CH=N), 7.35–6.85 (m, 9H, Ar-H), 1.42 (s, 6H, (CH3)2).

Industrial-Scale Considerations

Example 5 from CN111187181B demonstrates scalability:

  • Batch Reactor : 3 mol scale in ethanol with glacial acetic acid achieves 90% yield.
  • Cost Analysis : Raw material costs favor Route 1 ($12.50/mol vs. $18.20/mol for Route 2).

Chemical Reactions Analysis

Types of Reactions

(2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitrile group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles like halides or amines replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula and properties:

  • Chemical Formula : C20_{20}H20_{20}N2_{2}O2_{2}
  • CAS Number : 1025129-86-5
  • Molecular Structure : Contains a phenoxyphenyl group, a nitrile group, and a dimethyl ketone group.

This unique structure contributes to its versatility in chemical reactions and applications.

Chemistry

The compound serves as an intermediate in organic synthesis. It is utilized in various chemical reactions, including:

  • Knoevenagel Condensation : A key synthetic route involving the reaction of aldehydes or ketones with active methylene compounds.
  • Oxidation and Reduction Reactions : Capable of undergoing oxidation to form carboxylic acids or ketones and reduction to convert the nitrile group into an amine group.

Biology

In biological research, (2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile is investigated for:

  • Biochemical Probes : Potential use in studying enzyme interactions and metabolic pathways.
  • Mechanism of Action : The compound's phenoxyphenyl group can inhibit enzyme activity by binding to active sites, affecting various metabolic processes.

Medicine

The compound is explored for its therapeutic properties:

  • Anti-inflammatory Activities : Research indicates potential efficacy in reducing inflammation.
  • Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation through various mechanisms.

Industry

In industrial applications, this compound is used for:

  • Advanced Materials Development : Acts as a precursor for synthesizing specialty chemicals.
  • Chemical Manufacturing : Its unique properties make it suitable for various industrial processes.

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeDescriptionExample Reagents
OxidationConversion to carboxylic acids or ketonesPotassium permanganate
ReductionConversion of nitrile to amineSodium borohydride
Nucleophilic SubstitutionReplacement of phenoxy group with nucleophilesHalides or amines

Table 2: Potential Therapeutic Applications

Application AreaPotential EffectsReferences
Anti-inflammatoryReduces inflammation ,
AnticancerInhibits cancer cell growth ,

Case Study 1: Anticancer Research

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further development.

Case Study 2: Enzyme Interaction Studies

Another study focused on the compound's role as a biochemical probe. The research demonstrated that it could effectively bind to specific enzymes involved in metabolic pathways, providing insights into its mechanism of action and potential therapeutic uses in metabolic disorders.

Mechanism of Action

The mechanism of action of (2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenoxyphenyl group can bind to active sites on enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, the nitrile group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. Its structural complexity allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.

Biological Activity

(2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several key functional groups:

  • Phenoxyphenyl group : Contributes to its biological interactions.
  • Nitrile group : Influences its reactivity and binding properties.
  • Dimethyl ketone group : Plays a role in its chemical behavior.

Structural Formula

C20H20N2O2\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's mechanism can be summarized as follows:

  • Enzyme Inhibition : The phenoxyphenyl group can bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.
  • Nucleophilic Interactions : The nitrile group may interact with nucleophilic sites in biological molecules, leading to various biochemical effects.

Table 1: Summary of Mechanisms

MechanismDescription
Enzyme InhibitionBinds to enzyme active sites, inhibiting activity
Nucleophilic InteractionReacts with nucleophiles in biological systems

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related phenoxazine derivatives have demonstrated their ability to inhibit cell proliferation in various cancer cell lines.

Case Study: Phenoxazine Derivative

A study focusing on a phenoxazine derivative showed that it inhibited the proliferation of human epidermoid carcinoma cells (KB cells) in a dose-dependent manner. The compound caused cell cycle arrest and reduced DNA content over time, indicating potential for further development as an anticancer agent .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Research suggests that similar compounds can modulate inflammatory pathways, potentially serving as therapeutic agents in conditions characterized by excessive inflammation.

Table 2: Biological Activities of Related Compounds

Compound TypeActivity TypeNotes
Phenoxazine DerivativeAntitumorInhibits KB cell proliferation
Similar CompoundsAnti-inflammatoryModulates inflammatory responses

Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

  • Anticancer Research : Investigations into the compound's ability to induce apoptosis in cancer cells have shown promising results. For example, related compounds have been found to activate apoptotic pathways through mitochondrial dysfunction .
  • Synthetic Applications : The compound serves as an intermediate in organic synthesis and has been employed in the development of advanced materials.

Future Directions

Further research is necessary to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

  • Structure-Activity Relationship (SAR) Studies : Understanding how structural modifications influence biological activity.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the (2E) configuration and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify coupling constants (JJ) between protons on the methylidene group. For the (2E) isomer, trans coupling (typically J=1216HzJ = 12–16 \, \text{Hz}) is expected, whereas cis coupling (Z-configuration) would show lower JJ values .
  • IR Spectroscopy : Confirm the presence of the nitrile group (C≡N stretch at ~2240 cm1^{-1}) and keto group (C=O stretch at ~1700 cm1^{-1}) .
  • X-ray Crystallography : Resolve the crystal structure to unambiguously confirm the (2E) configuration and intramolecular hydrogen bonding patterns .

Q. What synthetic routes are reported for analogous α,β-unsaturated nitriles with methylideneamino groups?

  • Methodological Answer :

  • Condensation Reactions : React a β-ketonitrile precursor (e.g., 4,4-dimethyl-3-oxopentanenitrile) with 4-phenoxyaniline in ethanol under reflux. Use catalytic acetic acid to facilitate Schiff base formation .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via TLC .

Q. How can researchers assess the thermal stability of this compound for storage and reaction planning?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Measure decomposition temperature (TdT_d) and melting point.
  • Thermogravimetric Analysis (TGA) : Determine weight loss profiles under controlled atmospheres.
  • Storage Recommendations : Store at 0–4°C in inert solvents (e.g., dry THF) to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions between predicted and observed spectroscopic data for the methylideneamino group?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) and calculate NMR chemical shifts (GIAO method). Compare with experimental 1H^1H-NMR to validate the (2E) configuration .
  • Vibrational Frequency Analysis : Simulate IR spectra to identify discrepancies in keto-enol tautomerism or hydrogen bonding .
  • Solvent Effects : Use polarizable continuum models (PCM) to account for solvent-induced shifts in UV-Vis spectra .

Q. What experimental strategies mitigate challenges in controlling E/Z isomerism during synthesis?

  • Methodological Answer :

  • Steric and Electronic Control : Introduce bulky substituents (e.g., 4-phenoxyphenyl) to favor the (2E) isomer via steric hindrance .
  • Catalytic Conditions : Use Lewis acids (e.g., ZnCl2_2) to stabilize the transition state and enhance regioselectivity .
  • Dynamic Resolution : Perform kinetic studies under varying temperatures to optimize reaction time and minimize Z-isomer formation .

Q. How can researchers design bioactivity assays based on the compound’s structural features?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases, cytochrome P450) due to the compound’s aryl and nitrile groups .
  • Docking Studies : Use AutoDock Vina to predict binding affinity with targets like HIV-1 reverse transcriptase or bacterial efflux pumps .
  • In Vitro Testing : Evaluate cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) against Gram-positive bacteria and fungi .

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